molecular formula C14H18N2O2S B3084442 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-73-4

1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084442
CAS No.: 1142212-73-4
M. Wt: 278.37 g/mol
InChI Key: HPEZSYRKBFEEDF-UHFFFAOYSA-N
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Description

The compound “1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring . The presence of a thiol group (-SH) and dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) could confer unique chemical properties to this compound.


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, pyrimidine derivatives can be synthesized through several methods, including the Biginelli reaction .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups on the phenyl ring and the electron-withdrawing thiol group on the pyrimidine ring. These groups could potentially direct and influence electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the thiol and methoxy groups) would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Chemical Properties

  • Dihydropyrimidine derivatives, including 1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have been synthesized through reactions involving aldol condensation, showcasing their potential as precursors for a wide range of dihydropyrimidine-like derivatives. These reactions are crucial for developing new compounds with potential applications in various fields, including pharmaceuticals and materials science (Suwito et al., 2019).

Potential Medicinal Chemistry Applications

  • Certain dihydropyrimidine derivatives have been explored for their potential as calcium channel blockers, a class of drugs that can be used to treat various cardiovascular diseases. The structural features of these compounds, such as carbamoyl substitution, suggest their mimicry of dihydropyridine calcium channel blockers, hinting at their therapeutic potential (Ravikumar & Sridhar, 2005).

Photochemical Studies

  • The photochemical generation and reactivity of hydroxyl radical adducts of thymidine have been studied using a precursor that includes a 2,5-dimethoxyphenylsulfide moiety. This research offers insights into the DNA damage mechanisms induced by oxidative stress, providing valuable information for understanding mutagenesis and carcinogenesis (San Pedro & Greenberg, 2012).

Organic Synthesis Applications

  • New synthetic routes have been developed for the creation of pyrimidine derivatives, demonstrating the versatility of dihydropyrimidine compounds in organic synthesis. These methods enable the production of compounds that can serve as intermediates in the synthesis of more complex molecules with potential applications in drug discovery and development (Hassneen & Abdallah, 2003).

Environmental and Green Chemistry

  • An environmentally benign method has been developed for the methylation of dihydropyrimidine derivatives using dimethyl carbonate, a non-toxic and eco-friendly reagent. This method demonstrates the commitment to developing sustainable and green chemical processes, minimizing the environmental impact of chemical synthesis (Wang, Quan, & Zhang, 2008).

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-14(2)7-8-16(13(19)15-14)11-9-10(17-3)5-6-12(11)18-4/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEZSYRKBFEEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
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1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
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1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
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1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(2,5-Dimethoxyphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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